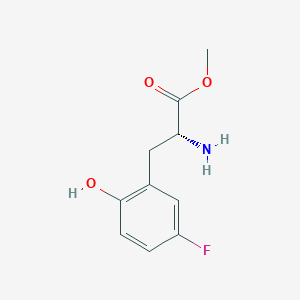
(1S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL is a chiral compound with significant interest in various scientific fields. Its unique structure, featuring an amino group, a hydroxyl group, and halogenated aromatic ring, makes it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, often a halogenated benzene derivative.
Halogenation: Introduction of chlorine and fluorine atoms to the aromatic ring.
Amination: Introduction of the amino group through nucleophilic substitution.
Hydroxylation: Introduction of the hydroxyl group at the appropriate position.
Industrial Production Methods
Industrial production methods may involve:
Catalytic Hydrogenation: Using catalysts to facilitate the addition of hydrogen atoms.
Enzymatic Synthesis: Utilizing enzymes to achieve stereoselective synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the aromatic ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or alkanes.
Substitution Products: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in asymmetric synthesis as a chiral catalyst or ligand.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Protein Interaction: Investigated for its interactions with proteins and other biomolecules.
Medicine
Pharmaceutical Development: Explored as a potential drug candidate for various therapeutic applications.
Diagnostic Agents: Used in the development of diagnostic agents for imaging and detection.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals.
Wirkmechanismus
The mechanism of action of (1S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways through inhibition or activation of target molecules.
Effects: Resulting in changes in cellular processes, such as signal transduction or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL: Lacks the fluorine atom, affecting its reactivity and applications.
(1S)-1-Amino-1-(3-fluorophenyl)propan-2-OL: Lacks the chlorine atom, leading to different chemical properties.
(1S)-1-Amino-1-(3-chloro-5-bromophenyl)propan-2-OL: Contains a bromine atom instead of fluorine, altering its reactivity.
Uniqueness
(1S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H11ClFNO |
|---|---|
Molekulargewicht |
203.64 g/mol |
IUPAC-Name |
(1S)-1-amino-1-(3-chloro-5-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11ClFNO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5?,9-/m1/s1 |
InChI-Schlüssel |
FTSOYUUFUORFAW-OLAZFDQMSA-N |
Isomerische SMILES |
CC([C@H](C1=CC(=CC(=C1)Cl)F)N)O |
Kanonische SMILES |
CC(C(C1=CC(=CC(=C1)Cl)F)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzyl 7-(tert-butyl) 4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13052097.png)

![Ethyl 6-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13052104.png)
![8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13052111.png)




![Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13052153.png)
![(1R)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052155.png)




